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molecular formula C8H6Cl2O2 B1625817 2,3-Dichloro-4-methoxybenzaldehyde CAS No. 41827-86-5

2,3-Dichloro-4-methoxybenzaldehyde

Cat. No. B1625817
M. Wt: 205.03 g/mol
InChI Key: UMGXHVUVCWTIDX-UHFFFAOYSA-N
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Patent
US04317922

Procedure details

A mixture of 2,3-dichloro-4-hydroxybenzaldehyde (19.1 gm., ;b 0.1 mole) and potassium carbonate (34.4 gm., 0.25 mole) in dimethylformamide (50 ml.) is stirred and treated dropwise over 15 minutes with dimethyl sulfate (14.1 gm., 0.11 mole). The reaction is exothermic; after 45 minutes the mixture is poured with stirring into water (300 ml.). The solid product that separates is removed by filtration, washed with water and then washed with a little methanol. After drying the yield of 2,3-dichloro-4-methoxybenzaldehyde is 16 gm., m.p., 117°-118° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[C:8]([OH:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O.O>CN(C)C=O>[Cl:1][C:2]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1Cl)O
Name
Quantity
34.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after 45 minutes the mixture is poured
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid product that separates is removed by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with a little methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the yield of 2,3-dichloro-4-methoxybenzaldehyde
CUSTOM
Type
CUSTOM
Details
m.p., 117°-118° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=O)C=CC(=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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